molecular formula C15H16ClNO5S2 B2877225 4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1787881-23-5

4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2877225
CAS No.: 1787881-23-5
M. Wt: 389.87
InChI Key: HGVVATLKEJBZJD-UHFFFAOYSA-N
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Description

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound with the CAS registry number 1787881-23-5 . It has a molecular formula of C 15 H 16 ClNO 5 S 2 and a molecular weight of 389.9 g/mol . This complex molecule is built from three distinct moieties: a 5-chlorothiophene sulfonyl group, a piperidine ring, and a 6-methyl-2H-pyran-2-one group. The integration of a piperidine ring is a common strategy in medicinal chemistry, as this moiety is frequently used to optimize the pharmacokinetic properties of a molecule or to act as a scaffold for positioning pharmacophoric groups during interactions with target macromolecules . The specific biochemical properties and primary research applications of this compound are an area of active investigation, particularly exploring its potential as a key intermediate or building block in the synthesis of more complex pharmacologically active molecules. Researchers are advised to consult the scientific literature for the latest studies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO5S2/c1-10-8-12(9-14(18)21-10)22-11-4-6-17(7-5-11)24(19,20)15-3-2-13(16)23-15/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVVATLKEJBZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Chlorothiophene Intermediate: The synthesis begins with the chlorination of thiophene to produce 5-chlorothiophene. This step usually requires a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) under controlled conditions.

    Sulfonylation: The chlorothiophene intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, resulting in the formation of 5-chlorothiophen-2-yl sulfonyl chloride.

    Piperidine Coupling: The sulfonyl chloride is reacted with piperidine to form the 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine intermediate. This reaction typically occurs in the presence of a base such as triethylamine (TEA) to facilitate the coupling.

    Formation of the Pyranone Core: The final step involves the coupling of the piperidine intermediate with a pyranone derivative under basic conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Process optimization would include controlling reaction temperatures, pressures, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chlorothiophene ring or the sulfonyl group, leading to the formation of thiol derivatives or desulfonylated products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol derivatives, desulfonylated compounds.

    Substitution Products: Various substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, 4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is investigated for its potential as a pharmaceutical agent. It may possess anti-inflammatory, antimicrobial, or anticancer properties, depending on its mechanism of action and biological targets.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

The closest structural analog is 4-({1-[(5-bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one (CAS: 1795481-34-3), which replaces chlorine with bromine on the thiophene ring. Key differences include:

Property Target (Cl) Brominated Analog (Br)
Molecular Formula C₁₅H₁₆ClNO₅S₂ C₁₅H₁₆BrNO₅S₂
Molecular Weight ~388.88 (calculated) 434.3252
Halogen Impact Lower molecular weight; potential for enhanced solubility Higher molecular weight; increased lipophilicity

The brominated analog is commercially available (Catalog Number: BJ00944) at $8–11 per gram, suggesting its utility as a reference compound in drug discovery .

Piperidine-Based Derivatives with Varied Functional Groups

Compounds from Molecules (2014) share the piperidine core but differ in substituents:

Compound ID Structure Highlights Yield Key Functional Groups
8a 3-(Trifluoromethyl)benzamide 64.2% Trifluoromethyl, benzamide
14d 4-Fluorophenyl sulfonyl, urea 55.2% Sulfonyl, urea

These compounds exhibit moderate to good yields (35–65%), with urea derivatives (e.g., 14a, 14b) showing lower yields (~35%), possibly due to steric hindrance during synthesis .

Pyran-2-one Derivatives

4-Methoxy-6-[(Z)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one (CAS: 500-64-1) shares the pyranone moiety but lacks the piperidine-sulfonyl system. Its structure includes a styryl group and methoxy substitution, which confer distinct electronic properties and reduced steric bulk compared to the target compound . This highlights the pyranone ring’s versatility but underscores the critical role of the sulfonyl-piperidine group in modulating target specificity.

Research Implications

  • Halogen Effects : Chlorine’s smaller atomic radius and electronegativity may enhance metabolic stability compared to bromine .
  • Synthetic Feasibility : Piperidine sulfonylation methods (e.g., using NaH under N₂ ) could be adapted for the target compound, though optimization may be required.

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